molecular formula C20H18F2N6O3 B3046552 Unii-JH0PQ88XA2 CAS No. 1258417-54-7

Unii-JH0PQ88XA2

Cat. No. B3046552
CAS RN: 1258417-54-7
M. Wt: 428.4
InChI Key: PBTWPEDVIMHJEO-UHFFFAOYSA-N
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Description

Unii-JH0PQ88XA2 is a novel compound that has been developed to provide a range of potential therapeutic benefits. It is a small molecule inhibitor of the enzyme cyclin-dependent kinase 2 (CDK2), and has been studied for its potential to inhibit the growth of cancer cells, as well as its ability to protect against oxidative stress and inflammation. The aim of

Scientific Research Applications

Unii-JH0PQ88XA2 has been studied for its potential to inhibit the growth of cancer cells, as well as its ability to protect against oxidative stress and inflammation. The compound has been studied in both in vitro and in vivo systems.

In Vivo

In vivo studies of Unii-JH0PQ88XA2 have been conducted in mice and rats, with promising results. The compound was found to reduce tumor growth, reduce inflammation, and protect against oxidative stress.

In Vitro

In vitro studies of Unii-JH0PQ88XA2 have been conducted in cell cultures, with promising results. The compound was found to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress.

Mechanism of Action

Unii-JH0PQ88XA2 is a small molecule inhibitor of the enzyme cyclin-dependent kinase 2 (Unii-JH0PQ88XA2). Unii-JH0PQ88XA2 is an enzyme that plays a role in the regulation of cell division, and its inhibition by Unii-JH0PQ88XA2 results in the inhibition of cell division and the growth of cancer cells.

Biological Activity

Unii-JH0PQ88XA2 has been shown to have anti-cancer, anti-inflammatory, and anti-oxidant activity. The compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress.
Biochemical and Physiological Effects
Unii-JH0PQ88XA2 has been shown to inhibit the activity of Unii-JH0PQ88XA2, resulting in the inhibition of cell division and the growth of cancer cells. The compound has also been shown to reduce inflammation and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using Unii-JH0PQ88XA2 in lab experiments is that it is a small molecule inhibitor of Unii-JH0PQ88XA2, making it easier to study its effects in a laboratory setting. However, one of the limitations is that the compound has not yet been approved for clinical use, so its long-term effects are unknown.

Future Directions

There are a number of potential future directions for Unii-JH0PQ88XA2 research. These include further investigation into its anti-cancer, anti-inflammatory, and anti-oxidant activity, as well as its potential to be used as a therapeutic agent in the treatment of cancer. Additionally, further research could be conducted into the compound’s potential to be used as a preventive agent against oxidative stress and inflammation. Other potential future directions include the development of new synthetic methods for the production of Unii-JH0PQ88XA2, and the exploration of its potential use in combination with other therapeutic agents.

properties

IUPAC Name

N-[2-[[4-(1,1-difluoroethyl)-1,3-oxazol-2-yl]methyl]triazol-4-yl]-2-methyl-5-(3-methylphenyl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N6O3/c1-11-5-4-6-13(7-11)18-17(24-12(2)31-18)19(29)26-15-8-23-28(27-15)9-16-25-14(10-30-16)20(3,21)22/h4-8,10H,9H2,1-3H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTWPEDVIMHJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(N=C(O2)C)C(=O)NC3=NN(N=C3)CC4=NC(=CO4)C(C)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Unii-JH0PQ88XA2

CAS RN

1258417-54-7
Record name ACT-389949
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1258417547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACT-389949
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JH0PQ88XA2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Following general procedure A, starting from 2-[4-(1,1-difluoro-ethyl)-oxazol-2-ylmethyl]-2H-[1,2,3]triazol-4-ylamine and 2-methyl-5-m-tolyl-oxazole-4-carboxylic acid.
Name
2-[4-(1,1-difluoro-ethyl)-oxazol-2-ylmethyl]-2H-[1,2,3]triazol-4-ylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Unii-JH0PQ88XA2

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